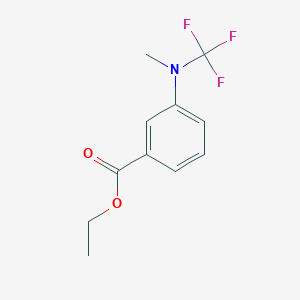
Ethyl 3-(methyl(trifluoromethyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid core, with a trifluoromethyl-substituted amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Trifluoromethylation: The amine group is subsequently trifluoromethylated using a reagent like trifluoromethyl iodide under basic conditions.
Methylation: Finally, the trifluoromethylated amine is methylated using methyl iodide in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Ethyl 3-(methyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(methyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Ethyl 4-(trifluoromethyl)benzoate
- Ethyl 3-(trifluoromethyl)amino)benzoate
Uniqueness
Ethyl 3-(methyl(trifluoromethyl)amino)benzoate is unique due to the presence of both a trifluoromethyl group and a methylated amine group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to its analogs.
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
ethyl 3-[methyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-3-17-10(16)8-5-4-6-9(7-8)15(2)11(12,13)14/h4-7H,3H2,1-2H3 |
InChI Key |
DSQZKPFMORHKHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















